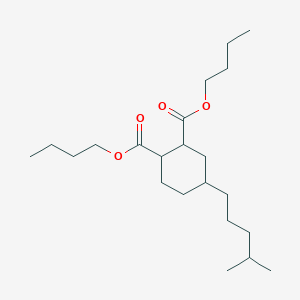
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is a type of ester, characterized by the presence of a cyclohexane ring substituted with a 4-(4-methylpentyl) group and two carboxylate groups. This compound is used in various industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate typically involves the esterification of 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Dibutyl phthalate: Another ester with similar applications but different structural properties.
Diethylhexyl phthalate: Known for its use as a plasticizer, with a different alkyl chain length.
Dibutyl adipate: Similar ester functionality but with a different dicarboxylic acid backbone.
Uniqueness
Dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate is unique due to its specific cyclohexane ring structure and the presence of the 4-(4-methylpentyl) group, which imparts distinct physical and chemical properties compared to other esters.
特性
CAS番号 |
919353-72-3 |
|---|---|
分子式 |
C22H40O4 |
分子量 |
368.5 g/mol |
IUPAC名 |
dibutyl 4-(4-methylpentyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C22H40O4/c1-5-7-14-25-21(23)19-13-12-18(11-9-10-17(3)4)16-20(19)22(24)26-15-8-6-2/h17-20H,5-16H2,1-4H3 |
InChIキー |
RSDVDBKZUJPOAH-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1CCC(CC1C(=O)OCCCC)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


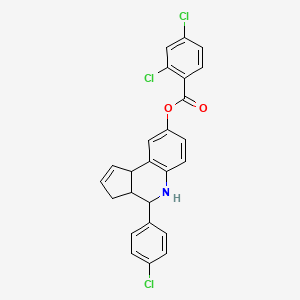
![tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B12637853.png)
![2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12637856.png)
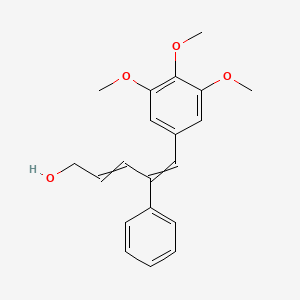
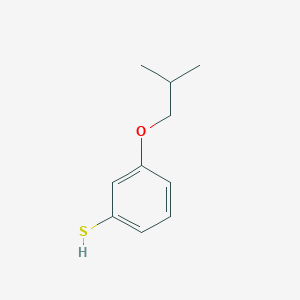
![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)

![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)
![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
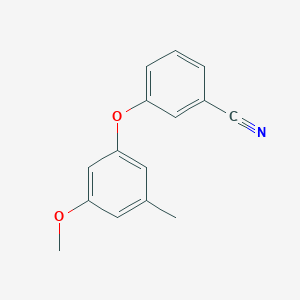
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
